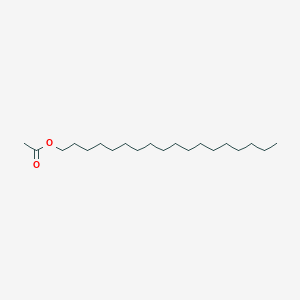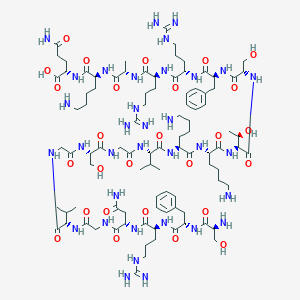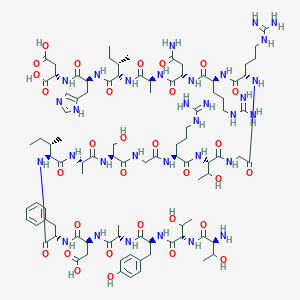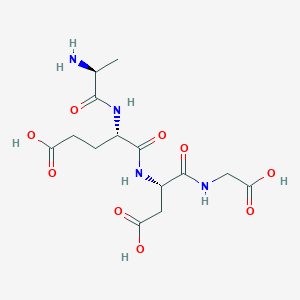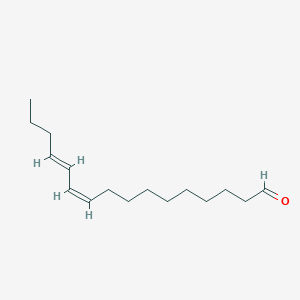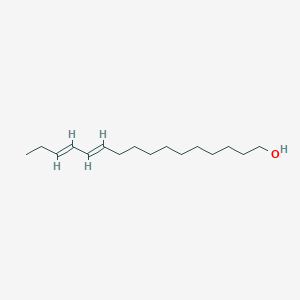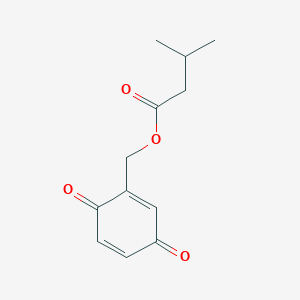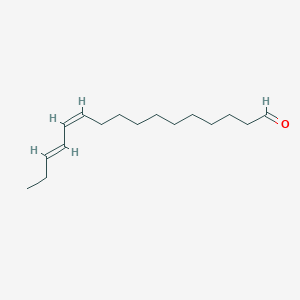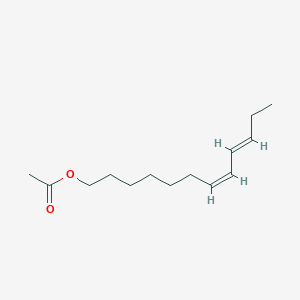
(E,Z)-7,9-Dodecadienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E,Z)-7,9-Dodecadienyl acetate is a chemical compound with the molecular formula C₁₄H₂₄O₂. It is a doubly unsaturated acetate ester, commonly known for its role as a sex pheromone component in certain insect species, particularly the European grapevine moth, Lobesia botrana . This compound plays a crucial role in the mating behavior of these insects, making it a significant subject of study in the field of chemical ecology.
作用機序
Target of Action
The primary target of (E,Z)-7,9-Dodecadienyl acetate, also known as 7Z,9E-Dodecadienyl acetate, is the European grapevine moth, Lobesia botrana . This compound acts as a major sex pheromone component in these moths.
Mode of Action
This compound interacts with its targets by acting as a chemical signal . As a sex pheromone, it plays a crucial role in attracting male moths to female moths for mating .
Biochemical Pathways
The biosynthesis of this compound involves several steps :
Pharmacokinetics
As a pheromone, it is likely to be released into the environment and detected by the olfactory receptors of the target organisms .
Result of Action
The release of this compound by female moths leads to the attraction of male moths, facilitating mating . This has significant implications for the reproduction and population dynamics of the species.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight and heat can cause chemical transformations in the compound . Furthermore, the effectiveness of the pheromone can be influenced by factors such as wind direction and speed, temperature, and humidity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-7,9-Dodecadienyl acetate typically involves a multi-step process. One common method includes the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by chain shortening to (Z)-9-dodecenoic acid.
Industrial Production Methods
Industrial production of this compound can be achieved through a streamlined process that ensures high yield and selectivity. A novel method involves a two-step synthesis with excellent yields and selectivity greater than 70% . This method utilizes specific reaction conditions and catalysts to optimize the production process.
化学反応の分析
Types of Reactions
(E,Z)-7,9-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include epoxides, saturated derivatives, and various substituted esters, depending on the reaction pathway and conditions used.
科学的研究の応用
(E,Z)-7,9-Dodecadienyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of desaturation and acetylation reactions.
Medicine: Research into pheromone-based pest control methods can lead to environmentally friendly alternatives to chemical pesticides, reducing the impact on human health.
類似化合物との比較
Similar Compounds
- (E,E)-7,9-Dodecadienyl acetate
- (Z,Z)-7,9-Dodecadienyl acetate
- (E,Z)-7,9-Dodecadien-1-ol
Uniqueness
(E,Z)-7,9-Dodecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a sex pheromone. The precise arrangement of the double bonds and the acetate group makes it highly effective in eliciting a response from the target insect species .
特性
CAS番号 |
55774-32-8 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
[(9E)-dodeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6? |
InChIキー |
LLRZUAWETKPZJO-DBYMJTHYSA-N |
SMILES |
CCC=CC=CCCCCCCOC(=O)C |
異性体SMILES |
CC/C=C/C=CCCCCCCOC(=O)C |
正規SMILES |
CCC=CC=CCCCCCCOC(=O)C |
Key on ui other cas no. |
54364-62-4 55774-32-8 |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>95% |
同義語 |
[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate; 7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-; (7Z,9E)-dodecadienyl acetate; (7Z,9E)-7,9-dodecadienyl acetate; 7,9-dodecadienyl acetate; (7Z,9E)-7,9-Dodecadienylacetat; Z,E-7,9-dodecadienyl a |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


